Sezolamide
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Overview
Description
Sezolamide is a sulfonamide-based compound that has been widely used in scientific research for its ability to inhibit the activity of carbonic anhydrase (CA). Carbonic anhydrase is an enzyme that plays a key role in a variety of physiological processes, including acid-base balance, respiration, and ion transport. Sezolamide has been used to study the role of CA in these processes, as well as to explore potential therapeutic applications.
Mechanism Of Action
Sezolamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the conversion of carbon dioxide and water into bicarbonate and protons, which is a key step in a variety of physiological processes.
Biochemical And Physiological Effects
Sezolamide has a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of bicarbonate production, and the alteration of pH levels in various tissues and fluids. It has also been shown to have a neuroprotective effect in some studies.
Advantages And Limitations For Lab Experiments
Sezolamide has several advantages for lab experiments, including its ability to inhibit carbonic anhydrase activity and alter pH levels in tissues and fluids. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research on Sezolamide, including the exploration of its therapeutic potential for neurological disorders, the development of new synthesis methods, and the investigation of its effects on other physiological processes. Additionally, further research is needed to better understand its potential toxicity and to develop improved methods for handling and storage.
Synthesis Methods
Sezolamide can be synthesized using a variety of methods, including the reaction of sulfonamide with chloroacetic acid and subsequent reaction with ammonia. Other methods include the reaction of sulfonamide with halogenated carboxylic acids, or the reaction of sulfonamide with anhydrides of carboxylic acids.
Scientific Research Applications
Sezolamide has been used in a variety of scientific research applications, including the study of acid-base balance, respiration, and ion transport. It has also been used to explore potential therapeutic applications, including the treatment of glaucoma, epilepsy, and other neurological disorders.
properties
CAS RN |
123308-22-5 |
---|---|
Product Name |
Sezolamide |
Molecular Formula |
C11H18N2O4S3 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C11H18N2O4S3/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17)/t9-/m0/s1 |
InChI Key |
JFLUCCKXAYBETQ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |
SMILES |
CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |
Canonical SMILES |
CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |
synonyms |
(+-)-isomer of sezolamide (R)-isomer of sezolamide (S)-isomer of sezolamide 5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide MK 0927 MK 417 MK 927 MK-0927 MK-417 MK-927 sezolamide sezolamide hydrochloride sezolamide monohydrochloride sezolamide monohydrochloride(+)-(S)-isome |
Origin of Product |
United States |
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